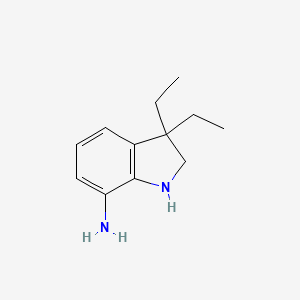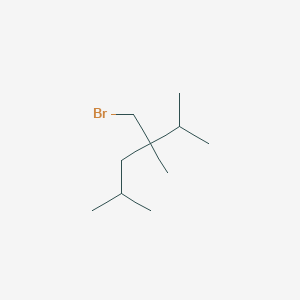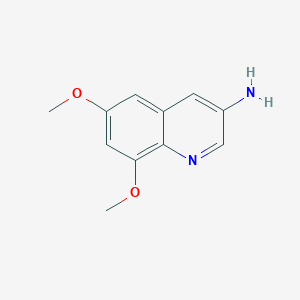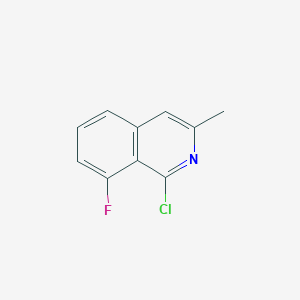
1-Chloro-8-fluoro-3-methylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-8-fluoro-3-methylisoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are commonly used in medicinal chemistry. The incorporation of chlorine and fluorine atoms into the isoquinoline structure can significantly enhance its chemical and biological properties, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of 1-Chloro-8-fluoro-3-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of a precursor molecule that contains the necessary functional groups. For instance, starting with a fluorinated benzene ring, the introduction of a chlorine atom can be achieved through nucleophilic substitution reactions. The methyl group can be introduced via alkylation reactions. Industrial production methods often utilize catalytic processes to improve yield and efficiency .
Chemical Reactions Analysis
1-Chloro-8-fluoro-3-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Cross-Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to form carbon-carbon bonds, introducing various substituents onto the isoquinoline ring
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-8-fluoro-3-methylisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antiviral properties.
Medicine: Isoquinoline derivatives are explored for their potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of materials with specific properties, such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 1-Chloro-8-fluoro-3-methylisoquinoline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA synthesis. The presence of chlorine and fluorine atoms can enhance its binding affinity to these targets, leading to more potent biological effects. The exact pathways involved depend on the specific application and the derivatives used .
Comparison with Similar Compounds
1-Chloro-8-fluoro-3-methylisoquinoline can be compared with other fluorinated isoquinolines and quinolines. Similar compounds include:
1-Chloro-8-fluoroisoquinoline: Lacks the methyl group but shares similar reactivity.
3-Methylisoquinoline: Lacks the halogen atoms but retains the core isoquinoline structure.
8-Fluoro-3-methylisoquinoline: Lacks the chlorine atom but has similar biological properties.
The uniqueness of this compound lies in the combined presence of chlorine, fluorine, and methyl groups, which can enhance its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H7ClFN |
|---|---|
Molecular Weight |
195.62 g/mol |
IUPAC Name |
1-chloro-8-fluoro-3-methylisoquinoline |
InChI |
InChI=1S/C10H7ClFN/c1-6-5-7-3-2-4-8(12)9(7)10(11)13-6/h2-5H,1H3 |
InChI Key |
LLGOZSNNQZKRFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)F)C(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid](/img/structure/B13194184.png)
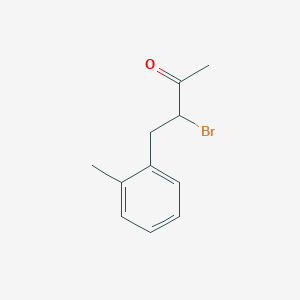

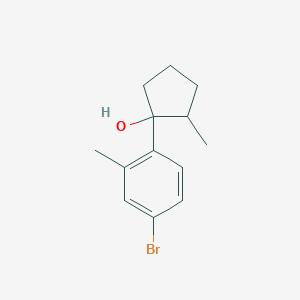
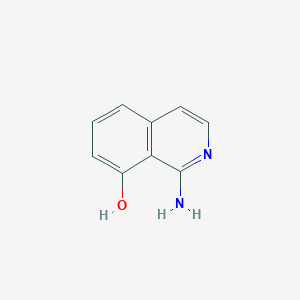
![1-[1-(Aminomethyl)cyclobutyl]but-3-EN-1-one](/img/structure/B13194198.png)
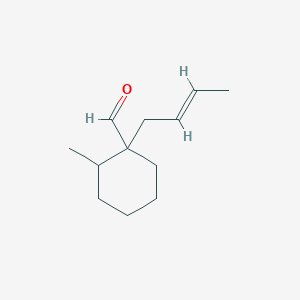
![Methyl 2,4,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13194205.png)
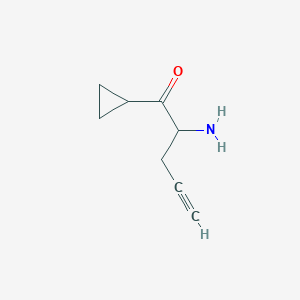
![N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine](/img/structure/B13194213.png)

